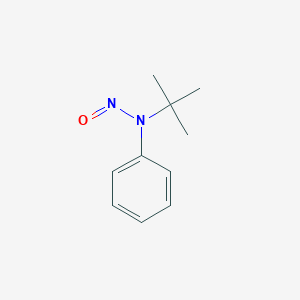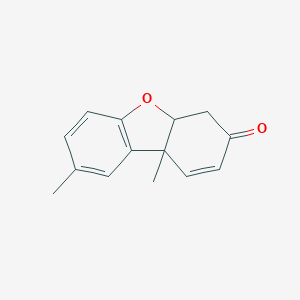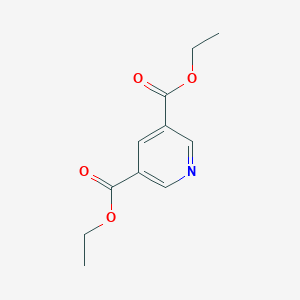
Diethyl pyridine-3,5-dicarboxylate
説明
Diethyl pyridine-3,5-dicarboxylate is a chemical compound with the CAS number 4591-56-4 . It has a molecular weight of 223.23 . It is often used as a building block in organic synthesis for the preparation of various biologically active compounds .
Synthesis Analysis
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents .
Molecular Structure Analysis
Diethyl pyridine-3,5-dicarboxylate contains a total of 29 bonds; 16 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aromatic), and 1 Pyridine .
Chemical Reactions Analysis
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate was used to study the mechanism of electrochemical oxidation of DTP in ethanol/water solutions on a glassy carbon electrode . It is also used as a hydrogen source in organocatalytic reductive amination and conjugate reduction .
Physical And Chemical Properties Analysis
Diethyl pyridine-3,5-dicarboxylate is stored at room temperature . The molecular formula is C11H13NO4 .
科学的研究の応用
Electrochemical Analysis
Diethyl pyridine-3,5-dicarboxylate has been used in the study of electrochemical oxidation mechanisms. This was specifically observed in ethanol/water solutions on a glassy carbon electrode .
Organocatalytic Reductive Amination
This compound serves as a hydrogen source in organocatalytic reductive amination processes. Reductive amination is a valuable method for the synthesis of amines .
Conjugate Reduction
It is also used in conjugate reduction reactions, which are important for the formation of various chemical products .
Metal–Organic Frameworks (MOFs)
Diethyl pyridine-3,5-dicarboxylate-based MOFs have been electrochemically analyzed in combination with copper and cobalt. These MOFs show promise in the development of battery supercapacitor hybrid devices .
Template Molecule Reactions
The compound has been involved in reactions with bipositive d-metal ions and various template molecules, leading to the creation of new compounds. This showcases its versatility in forming complex structures .
将来の方向性
Research suggests that pyridine 3,5-dicarboxylate-based metal–organic frameworks, which can be formed with Diethyl pyridine-3,5-dicarboxylate, show promise as an active electrode material for battery-supercapacitor hybrid energy storage devices . This could represent a significant future direction for the use of this compound.
特性
IUPAC Name |
diethyl pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-15-10(13)8-5-9(7-12-6-8)11(14)16-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGQCHVPWSXPSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196656 | |
| Record name | Diethyl pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl pyridine-3,5-dicarboxylate | |
CAS RN |
4591-56-4 | |
| Record name | 3,5-Pyridinedicarboxylic acid, 3,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4591-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl pyridine-3,5-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004591564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4591-56-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl pyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20196656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl pyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Diethyl Pyridine-3,5-dicarboxylate be used as a starting material to synthesize complex molecules?
A1: Yes, Diethyl Pyridine-3,5-dicarboxylate serves as a versatile building block in organic synthesis. For instance, it can undergo allylation reactions to create more complex pyridine derivatives. One study successfully demonstrated this by reacting Diethyl Pyridine-3,5-dicarboxylate (1) with Allyltrimethylsilane in the presence of Boron trifluoride, ultimately yielding a tetraallyl pyridinedicarbinol trifluoroboron adduct []. This adduct can then be further modified for various applications.
Q2: How does the structure of Diethyl Pyridine-3,5-dicarboxylate derivatives affect their photochemical behavior?
A2: Research indicates that substituents on the Diethyl Pyridine-3,5-dicarboxylate core significantly influence its photooxidation. For example, Diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate and Diethyl 1,4-dihydropyridine-3,5-dicarboxylate exhibit different photochemical pathways depending on the reaction medium and atmosphere used during irradiation []. This highlights the importance of structural modifications in modulating the reactivity and photochemical properties of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



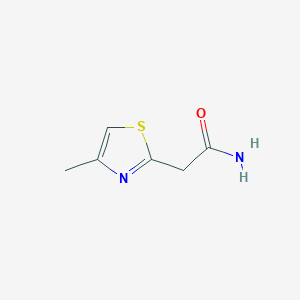
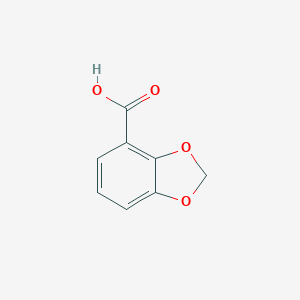


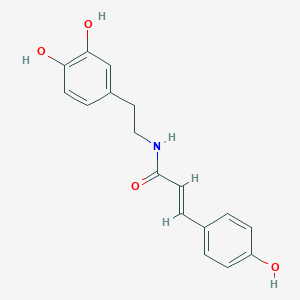
![3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B188919.png)
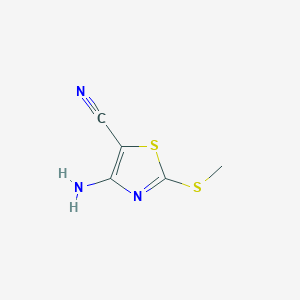
![3-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B188922.png)


